BAM7

Description

Properties

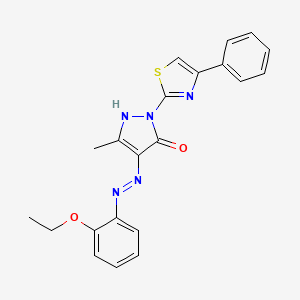

IUPAC Name |

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVHADVOGFZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420906 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331244-89-4 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331244-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Pro-Apoptotic Power of BAM7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAM7 is a novel small molecule that has emerged as a potent and selective direct activator of the pro-apoptotic BCL-2 family protein, BAX. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound induces apoptosis. Through direct binding and allosteric activation of BAX, this compound triggers a cascade of events culminating in mitochondrial outer membrane permeabilization and cell death. This document details the core mechanism, presents key quantitative data, outlines experimental methodologies used to elucidate this pathway, and provides visual representations of the critical signaling events and workflows.

Core Mechanism of Action: Direct BAX Activation

This compound's primary mechanism of action is the direct binding to and activation of the pro-apoptotic protein BAX. Unlike many other apoptosis inducers that act indirectly, this compound targets BAX specifically, initiating a conformational change that leads to its pro-apoptotic function.

Binding to a Novel Allosteric Site

This compound binds to a previously unrecognized "trigger site" on the BAX protein, which is geographically distinct from the canonical BH3-binding groove targeted by other BCL-2 family members.[1][2][3] This interaction is highly selective for BAX, with negligible binding to other BCL-2 family proteins such as BAK, BCL-xL, or MCL-1.[2][4] This selectivity is a key characteristic of this compound, making it a valuable tool for studying BAX-specific apoptotic pathways.

Induction of Conformational Change and Activation

The binding of this compound to the BAX trigger site induces a significant conformational change in the BAX protein.[1][2] This activation cascade involves several key steps:

-

Exposure of the N-terminal 6A7 Epitope: this compound binding leads to the unmasking of the N-terminal activation epitope of BAX, which can be detected by the conformation-specific monoclonal antibody, 6A7.[1][5]

-

Translocation to Mitochondria: In its inactive state, BAX is primarily localized in the cytosol. Upon activation by this compound, BAX translocates to the outer mitochondrial membrane.[1][5]

-

Oligomerization: Once at the mitochondria, activated BAX monomers self-associate to form higher-order oligomers.[1][2]

Downstream Signaling Cascade

The activation and oligomerization of BAX at the mitochondrial outer membrane initiates a series of events that commit the cell to apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The BAX oligomers form pores in the outer mitochondrial membrane, leading to its permeabilization (MOMP).[2][6][7] This is the "point of no return" in the intrinsic apoptotic pathway.

Release of Pro-Apoptotic Factors

MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1][5]

Caspase Activation and Execution of Apoptosis

Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. This leads to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| IC50 (BAX Binding) | 3.3 µM | Competitive Fluorescence Polarization Assay | [2][3][4][8][9] |

| EC50 (MOMP Induction - BTC-8) | 700 nM | Mitochondrial Outer Membrane Permeabilization Assay | [2] |

Table 2: Dose-Dependent Effects of this compound in Cellular and In Vitro Assays

| Assay | Concentration Range | Observed Effect | Reference |

| BAX Oligomerization (in vitro) | 10 - 40 µM | Dose-responsive increase in BAX oligomers | [1] |

| BAX Activation (6A7 epitope exposure) | Dose-dependent | Increased exposure of the N-terminal activation epitope | [1][5] |

| BAX Translocation to Mitochondria | Dose-dependent | Increased localization of BAX to mitochondria | [1][5] |

| Cytochrome c Release | Dose-dependent | Increased release of cytochrome c from mitochondria | [1][5] |

| Induction of Apoptotic Morphology | 15 µM | Cellular shrinkage, membrane blebbing, apoptotic bodies | [1][2] |

| Impaired Viability of BAX-dependent cells | Dose-dependent | Selective killing of cells expressing BAX | [1][2][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Competitive Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of this compound for BAX.

-

Principle: A fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHB) that binds to BAX is used as a probe. When the probe is bound to the larger BAX protein, its rotation is slowed, resulting in a high fluorescence polarization signal. Unlabeled competitors, such as this compound, displace the fluorescent probe, leading to a decrease in the polarization signal.

-

General Protocol:

-

A constant concentration of recombinant BAX and the fluorescently labeled BH3 peptide are incubated together.

-

Increasing concentrations of this compound are added to the mixture.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated from the resulting dose-response curve.

-

BAX Oligomerization Assay

Size-exclusion chromatography (SEC) is employed to monitor the oligomerization state of BAX upon treatment with this compound.

-

Principle: SEC separates molecules based on their hydrodynamic radius. Monomeric BAX will elute later than the larger oligomeric forms.

-

General Protocol:

-

Recombinant monomeric BAX is incubated with varying concentrations of this compound for different time points.

-

The samples are injected onto an SEC column.

-

The elution profile is monitored by UV absorbance at 280 nm.

-

An increase in the peak corresponding to higher molecular weight species indicates BAX oligomerization.

-

BAX Translocation Assay

Immunofluorescence microscopy is used to visualize the translocation of BAX from the cytosol to the mitochondria.

-

Principle: Cells are treated with this compound, and then BAX and mitochondria are labeled with specific fluorescent probes. Co-localization of the BAX signal with the mitochondrial marker indicates translocation.

-

General Protocol:

-

Cells (e.g., MEFs) are seeded on coverslips and treated with different concentrations of this compound.

-

Mitochondria are labeled with a fluorescent dye (e.g., MitoTracker Red).

-

Cells are fixed, permeabilized, and incubated with a primary antibody against BAX.

-

A fluorescently labeled secondary antibody is used to detect the BAX primary antibody.

-

Images are acquired using a confocal microscope, and co-localization is analyzed.

-

Cytochrome c Release Assay

Western blotting is the standard method to detect the release of cytochrome c from the mitochondria into the cytosol.

-

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction is then detected by western blot.

-

General Protocol:

-

Cells are treated with this compound.

-

The cells are harvested and lysed using a digitonin-based buffer that selectively permeabilizes the plasma membrane but leaves the mitochondrial outer membrane intact.

-

The lysate is centrifuged to pellet the mitochondria. The supernatant represents the cytosolic fraction.

-

The cytosolic fraction is resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cytochrome c.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for studying this compound-induced BAX activation.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for this compound activity.

-

Inactive Analog (ANA-BAM16): An analog of this compound, designated ANA-BAM16, has been shown to be incapable of binding to or activating BAX.[1] This compound serves as a crucial negative control in experiments to demonstrate the specificity of this compound's effects.

-

Potent Analog (BTC-8): Structure-based lead optimization of this compound has led to the development of more potent analogs, such as BTC-8. BTC-8 induces MOMP with an EC50 of 700 nM, representing a significant improvement in potency over the parent compound, this compound.[2] This highlights the potential for further medicinal chemistry efforts to enhance the therapeutic potential of BAX activators.

Conclusion

This compound represents a significant advancement in the field of apoptosis research and drug discovery. Its unique mechanism of directly and selectively activating BAX provides a powerful tool to dissect the intricacies of the intrinsic apoptotic pathway. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental methodologies, paves the way for the development of a new class of targeted therapeutics for diseases characterized by apoptotic dysregulation, such as cancer. Further exploration of the structure-activity relationships of this compound and its analogs holds promise for the generation of even more potent and specific BAX activators with clinical potential.

References

- 1. apexbt.com [apexbt.com]

- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Tango: A Technical Guide to the BAM7 and BAX Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between pro- and anti-apoptotic proteins of the BCL-2 family governs the life and death of a cell. A key executioner of apoptosis is the BAX protein, which upon activation, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors. The discovery of BAX Activator Molecule 7 (BAM7), a small molecule that directly binds to and activates BAX, has opened new avenues for therapeutic intervention in diseases characterized by apoptotic evasion, such as cancer. This technical guide provides a comprehensive overview of the this compound-BAX interaction, detailing the molecular mechanism, quantitative binding data, and the experimental protocols used to elucidate this critical interaction.

The Core Interaction: this compound Directly Engages the BAX Trigger Site

This compound is a novel, non-peptide small molecule identified through in-silico screening that directly activates the pro-apoptotic protein BAX.[1] Unlike BH3-only proteins which can indirectly activate BAX by neutralizing anti-apoptotic BCL-2 members, this compound directly engages a specific "trigger site" on the BAX protein.[2][3] This binding event initiates a cascade of conformational changes in BAX, leading to its oligomerization and subsequent pro-apoptotic functions.[2][4]

Nuclear Magnetic Resonance (NMR) analysis has been instrumental in mapping the interaction surface, revealing that this compound binds to a shallow hydrophobic groove formed by the α1 and α6 helices of BAX.[2][5] This interaction is distinct from the canonical BH3-binding pocket found in anti-apoptotic BCL-2 proteins.[6] Molecular docking studies predict that the pyrazolone (B3327878) core of this compound settles at the base of the 6A7 activation epitope, with its carbonyl group forming hydrogen bonds with Lys21 of BAX.[2][5] This engagement is thought to displace the α1-α2 loop, a crucial step in BAX activation.[2][5]

The binding of this compound to the trigger site induces a series of structural rearrangements that expose the BAX BH3 domain and the C-terminal α9 helix.[2][6] The exposed BH3 domain allows for the recruitment of other BAX molecules, leading to the formation of higher-order oligomers.[2] The mobilized C-terminal α9 helix facilitates the translocation of BAX from the cytosol to the mitochondrial outer membrane, where it exerts its pore-forming activity.[2] This "hit-and-run" mechanism, where the transient binding of this compound leads to irreversible activation and oligomerization of BAX, underscores the potency of this small molecule activator.[2]

Quantitative Analysis of the this compound-BAX Interaction

The affinity and potency of the this compound-BAX interaction have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay | Description | Reference |

| IC50 | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) | Concentration of this compound required to displace 50% of a fluorescently labeled BIM SAHB probe from BAX. | [1][2][7][8][9] |

| IC50 (resynthesized) | 4.4 µM | Competitive Fluorescence Polarization Assay (FPA) | IC50 value obtained from a resynthesized batch of this compound, confirming the initial finding. | [2][6] |

| EC50 | 3.3 µM | BAX Activation | Effective concentration of this compound to induce BAX activation. | [10][11] |

| EC50 (HuH7 cells) | 8.2 µM | Mitochondrial Accumulation Inhibition | Concentration of this compound causing 50% inhibition of mitochondrial probe accumulation in HuH7 cells. | [7] |

| EC50 (MEF cells) | 3.2 µM | Cell Viability | Concentration of this compound causing a 50% reduction in the viability of Bak-/- Mouse Embryonic Fibroblasts (MEFs). | [7] |

Table 1: Binding Affinity and Potency of this compound for BAX.

| Protein | Competitive Binding with this compound (at 50 µM) | Assay | Reference |

| BAX | Yes | Competitive FPA | [2] |

| BCL-xLΔC | Little to no binding | Competitive FPA | [1][2] |

| Mcl-1ΔNΔC | Little to no binding | Competitive FPA | [1][2] |

| BakΔC | Little to no binding | Competitive FPA | [1][2] |

Table 2: Selectivity of this compound for BAX over other BCL-2 Family Proteins.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the this compound-BAX interaction.

Competitive Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of this compound to BAX by measuring its ability to compete with a fluorescently labeled probe.

-

Materials:

-

Recombinant full-length BAX protein.

-

Fluorescein-labeled BIM SAHB (FITC-BIM SAHB) probe.

-

This compound compound.

-

Assay buffer (e.g., PBS).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

A solution containing a fixed concentration of recombinant BAX protein (at approximately its EC75 for probe binding) and FITC-BIM SAHB is prepared in the assay buffer.[4]

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The BAX and FITC-BIM SAHB mixture is then added to the wells containing the this compound dilutions.

-

The plate is incubated for a specified time (e.g., 20 minutes) at room temperature to allow the binding to reach equilibrium.[4]

-

Fluorescence polarization is measured using a microplate reader.

-

The IC50 value is calculated by plotting the decrease in fluorescence polarization as a function of this compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

-

BAX Oligomerization Assay using Size-Exclusion Chromatography (SEC)

This assay monitors the ability of this compound to induce the conversion of monomeric BAX into higher-order oligomers.

-

Materials:

-

Monomeric recombinant BAX protein.

-

This compound compound.

-

SEC column (e.g., Superdex 200).

-

Chromatography system (e.g., FPLC or HPLC).

-

Buffer for SEC (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).[12]

-

-

Protocol:

-

Monomeric BAX is incubated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM, 40 µM this compound with 5 µM BAX) for different time points at room temperature.[2][8]

-

The reaction mixtures are then injected onto a size-exclusion chromatography column.

-

The elution profile is monitored by UV absorbance at 280 nm.

-

The relative amounts of monomeric and oligomeric BAX are quantified by integrating the peak areas from the chromatogram.

-

Liposomal Dye Release Assay

This in vitro assay assesses the functional consequence of this compound-induced BAX activation by measuring the permeabilization of artificial membranes.

-

Materials:

-

Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein).

-

Monomeric recombinant BAX protein.

-

This compound compound.

-

Fluorometer.

-

-

Protocol:

-

LUVs are prepared with a composition mimicking the mitochondrial outer membrane.

-

A baseline fluorescence reading of the LUV suspension is taken.

-

Monomeric BAX and this compound are added to the LUV suspension.

-

The fluorescence intensity is monitored over time. An increase in fluorescence indicates the release of the dye from the liposomes due to BAX-mediated pore formation.

-

The percentage of dye release is calculated by normalizing the fluorescence signal to that of a control where the liposomes are completely lysed with a detergent.

-

Co-Immunoprecipitation (Co-IP) for BAX Activation

This cell-based assay detects the conformational change in BAX that occurs upon activation, using a conformation-specific antibody.

-

Materials:

-

Protocol:

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

The cells are lysed, and the total protein concentration is determined.

-

The cell lysates are incubated with the anti-BAX 6A7 antibody to specifically capture the activated BAX.

-

Protein A/G beads are added to pull down the antibody-BAX complexes.

-

The beads are washed to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

The amount of activated BAX is detected by Western blotting using a primary anti-BAX antibody.[2][13]

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: this compound-induced BAX activation pathway.

Caption: Competitive Fluorescence Polarization Assay workflow.

Caption: Co-Immunoprecipitation workflow for BAX activation.

Conclusion

This compound represents a significant breakthrough in the field of apoptosis research, providing a powerful tool to dissect the mechanisms of BAX activation and a promising lead for the development of novel cancer therapeutics.[1] Its ability to directly and selectively activate BAX offers a strategy to overcome the resistance to apoptosis often observed in cancer cells.[3] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound-BAX interaction. The continued investigation into the structure-activity relationships of this compound and its analogs will be crucial in optimizing the potency and pharmacokinetic properties of future BAX-activating drugs.[3]

References

- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]

- 12. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of BAM7: A Direct Activator of the Pro-Apoptotic Protein BAX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of the small molecule BAX activator, BAM7. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential application in apoptosis research and cancer therapy.

Discovery of this compound

This compound was identified through an in silico screening of small molecules designed to bind to the "trigger site" of the pro-apoptotic protein BAX. This novel approach aimed to directly activate BAX, bypassing the need to inhibit anti-apoptotic BCL-2 family proteins. The BAX trigger site, located on the N-terminal face of the protein, is a hydrophobic groove that, when engaged, induces a conformational change in BAX, leading to its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.

Synthesis of this compound

Mechanism of Action: Direct BAX Activation

This compound functions as a direct and selective activator of BAX. NMR analysis has shown that this compound binds directly to the BAX trigger site, a region involving the α1-α6 helices. This interaction mimics the binding of the BIM BH3 domain, a natural activator of BAX. The binding of this compound to this site is proposed to follow a "hit-and-run" mechanism, where a transient interaction is sufficient to induce the conformational changes required for BAX activation.

Upon binding of this compound, BAX undergoes a series of conformational changes, including the exposure of its N-terminal 6A7 epitope and its BH3 domain. This leads to the translocation of BAX from the cytosol to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

| Parameter | Value | Assay | Source |

| IC₅₀ | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB and BAX | |

| EC₅₀ | ~6 µM | Induction of apoptosis in Bak-deficient MEFs (DAPI staining) | |

| EC₅₀ | ~7.7 µM | Induction of apoptosis in Bak-deficient MEFs |

Table 1: In Vitro Binding and Cellular Activity of this compound

| Cell Line | Treatment Concentration | Effect | Source |

| Bak⁻/⁻ MEFs | 15 µM | Induction of apoptosis (cellular shrinkage, membrane blebbing) | |

| Bak⁻/⁻ MEFs | Dose-responsive | Exposure of N-terminal BAX activation epitope | |

| Bak⁻/⁻ MEFs | Dose-responsive | Mitochondrial cytochrome c release | |

| Bax⁻/⁻ Bak⁻/⁻ MEFs reconstituted with EGFP-BAX | Dose-responsive | BAX translocation to mitochondria | |

| Bax⁻/⁻ MEFs | No effect | No impairment of viability | |

| Bax⁻/⁻ Bak⁻/⁻ MEFs | No effect | No impairment of viability |

Table 2: Cellular Effects of this compound in Mouse Embryonic Fibroblasts (MEFs)

Experimental Protocols

Competitive Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of this compound to BAX by measuring its ability to compete with a fluorescently labeled BIM SAHB (stabilized alpha-helix of BIM) peptide.

Materials:

-

Recombinant full-length BAX protein

-

FITC-labeled BIM SAHB (FITC-BIM SAHB)

-

This compound compound

-

Assay buffer (e.g., PBS)

-

Microplate reader capable of fluorescence polarization measurements

Protocol:

-

Prepare a solution of recombinant BAX protein in the assay buffer. The optimal concentration should be determined by titration, typically around the EC₇₅ concentration for FITC-BIM SAHB binding.

-

Prepare a constant concentration of FITC-BIM SAHB (e.g., 50 nM).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the BAX protein, FITC-BIM SAHB, and the serially diluted this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a microplate reader.

-

The IC₅₀ value, the concentration of this compound that displaces 50% of the bound FITC-BIM SAHB, is calculated by fitting the data to a sigmoidal dose-response curve.

BAX Oligomerization Assay by Size-Exclusion Chromatography (SEC)

This assay assesses the ability of this compound to induce the oligomerization of monomeric BAX in solution.

Materials:

-

Recombinant monomeric BAX protein

-

This compound compound

-

SEC column (e.g., Superdex 200)

-

Chromatography system (e.g., FPLC)

-

Assay buffer (e.g., PBS)

Protocol:

-

Prepare a solution of monomeric BAX (e.g., 5 µM) in the assay buffer.

-

Prepare different concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM, 40 µM).

-

Co-incubate the monomeric BAX with the different concentrations of this compound for various time points.

-

Inject the samples onto a size-exclusion chromatography column equilibrated with the assay buffer.

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

The appearance of high-molecular-weight peaks corresponding to BAX oligomers indicates this compound-induced oligomerization.

Liposome Permeabilization Assay

This assay measures the ability of this compound-activated BAX to form pores in a lipid membrane, leading to the release of encapsulated contents.

Materials:

-

Recombinant BAX protein

-

This compound compound

-

Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

-

Assay buffer

-

Fluorometer

Protocol:

-

Prepare liposomes containing a fluorescent dye.

-

In a fluorometer cuvette, add the liposomes to the assay buffer.

-

Add recombinant BAX protein to the cuvette.

-

Add this compound at various concentrations.

-

Monitor the increase in fluorescence over time. The release of the dye from the liposomes results in de-quenching and an increase in the fluorescence signal.

-

The rate of fluorescence increase is proportional to the rate of BAX-mediated pore formation.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cells that are dependent on BAX for apoptosis.

Materials:

-

Bak⁻/⁻ Mouse Embryonic Fibroblasts (MEFs)

-

This compound compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Protocol:

-

Seed Bak⁻/⁻ MEFs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

The decrease in luminescence is proportional to the decrease in cell viability.

Immunoprecipitation and Western Blot for BAX Activation

This method is used to detect the conformational change in BAX associated with its activation.

Materials:

-

Bak⁻/⁻ MEFs

-

This compound compound

-

Lysis buffer

-

Antibody specific for the activated form of BAX (e.g., 6A7 antibody)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against BAX and appropriate secondary antibody

Protocol:

-

Treat Bak⁻/⁻ MEFs with this compound for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Incubate the lysate with the 6A7 antibody to immunoprecipitate the activated BAX.

-

Add Protein A/G agarose beads to pull down the antibody-BAX complex.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using a primary antibody against total BAX to detect the immunoprecipitated activated BAX.

Signaling Pathway and Workflow Diagrams

Caption: this compound-induced apoptosis signaling pathway.

Caption: Experimental workflow for this compound characterization.

Caption: Logical flow of this compound's mechanism of action.

BAM7's Role in the Intrinsic Apoptosis Pathway: A Technical Guide

Introduction

The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a critical programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and BH3-only proteins that act as sensors of cellular stress (e.g., BIM, BID).[2] A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), a "point of no return" controlled by the pro-apoptotic effector proteins BAX and BAK.[1][3] Upon activation, BAX and BAK oligomerize to form pores in the mitochondrial outer membrane, leading to the release of apoptogenic factors like cytochrome c.[3][4] This triggers a caspase cascade that culminates in cell dismantling.[1][5][6]

This guide provides an in-depth examination of BAM7 (Bax Activator Molecule 7), a small molecule that directly and selectively activates BAX, thereby initiating the intrinsic apoptosis cascade. We will explore its mechanism of action, downstream signaling events, and the experimental methodologies used to characterize its function.

This compound: A Direct and Selective BAX Activator

This compound is a non-peptide small molecule identified through in-silico screening as a direct activator of the pro-apoptotic protein BAX.[7] It exhibits remarkable selectivity for BAX, binding at a specific site known as the "trigger site," which is distinct from the canonical BH3-binding groove found on anti-apoptotic Bcl-2 proteins.[4][8] This selectivity is a key feature, as this compound shows little to no binding affinity for other Bcl-2 family members, including the closely related homolog BAK or anti-apoptotic proteins like Bcl-xL and Mcl-1, even at high concentrations.[4][7]

Mechanism of BAX Activation by this compound

This compound's interaction with BAX initiates a series of conformational changes that convert the inactive, cytosolic BAX monomer into a toxic mitochondrial oligomer.[4]

-

Binding to the Trigger Site : this compound binds directly to a novel BH3 interaction site on BAX, the same surface used by BH3-only activator proteins like BIM to trigger BAX activation.[4][7][8] NMR analysis confirms that this interaction causes significant chemical-shift changes in the α1-α6 region of BAX.[4][8]

-

Conformational Change : This binding event induces a major structural rearrangement in BAX. This includes the opening of the α1-α2 loop and the exposure of the N-terminal activation epitope (amino acids 12-24), which is normally hidden in the quiescent protein.[4][8][9]

-

Translocation and Oligomerization : The conformational change facilitates the mobilization of the C-terminal helix (α9) for translocation and insertion into the mitochondrial outer membrane.[4][10] Once at the mitochondria, activated BAX molecules oligomerize, forming the pores that lead to MOMP.[4][11] this compound has been shown to trigger the conversion of BAX from a monomer to an oligomer in a dose- and time-responsive manner in vitro.[4]

Figure 1: Mechanism of this compound-mediated BAX activation.

The Downstream Intrinsic Apoptosis Cascade

The activation and oligomerization of BAX by this compound is the initiating event that triggers the full intrinsic apoptosis pathway.

-

MOMP and Cytochrome c Release : The BAX oligomers form pores in the mitochondrial outer membrane, leading to MOMP.[3] This compromises the integrity of the membrane and allows for the release of proteins from the intermembrane space, most notably cytochrome c.[4][12]

-

Apoptosome Formation and Caspase-9 Activation : In the cytosol, released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1).[12][13][14] This complex, in the presence of dATP, recruits and activates pro-caspase-9, forming a large protein complex known as the apoptosome.[2][14]

-

Effector Caspase Activation : Activated caspase-9 then cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.[5][6][15]

-

Execution of Apoptosis : Effector caspases are the executioners of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation, cellular shrinkage, and membrane blebbing.[4][7][16]

Figure 2: Intrinsic apoptosis pathway initiated by this compound.

Quantitative Data on this compound Activity

Experimental data underscores the potency and specificity of this compound in inducing BAX-dependent apoptosis.

Table 1: Potency and Selectivity of this compound

| Parameter | Value / Observation | Source |

|---|---|---|

| BAX Activation (EC50) | 3.3 µM | [11][17] |

| BAX Binding (IC50) | 3.3 µM (in competitive FPA) | [7][18][19] |

| Selectivity | No competitive binding with Bcl-xLΔC, Mcl-1ΔNΔC, or BAKΔC observed, even at 50 µM. |[4][7] |

Table 2: Cellular Effects of this compound in Mouse Embryonic Fibroblasts (MEFs)

| Cell Line | This compound Effect | Key Observation | Source |

|---|---|---|---|

| Bak-/- (BAX-positive) | Dose- and time-responsive cell death | Demonstrates BAX-dependent apoptosis. Morphological features of apoptosis (shrinkage, blebbing) observed at 15 µM. | [4][7][18][19] |

| Bax-/- (BAK-positive) | No effect on viability | Confirms selectivity for BAX over BAK. | [4][18][19] |

| Bax-/- Bak-/- (Double knockout) | No effect on viability | Shows that this compound action requires a pro-apoptotic effector. | [4][18][19] |

| Bax-/- Bak-/- + reconstituted BAX | Dose-responsive cell death | Proves that the effect is specifically mediated by BAX. | [4][19] |

| Bax-/- Bak-/- + reconstituted BAXK21E | No effect on viability | The K21E mutation abrogates this compound binding, confirming the specific binding site. |[4][18] |

Key Experimental Protocols

The characterization of this compound's activity relies on a series of established biochemical and cell-based assays.

General Experimental Workflow

A typical experiment to assess the pro-apoptotic activity of this compound involves cell culture, treatment, and subsequent analysis using one or more of the assays detailed below.

Figure 3: General experimental workflow for studying this compound's effects.

BAX Conformational Change Assay

This assay detects the exposure of the N-terminal BAX activation epitope using the conformation-specific monoclonal antibody 6A7.[4][9]

-

Cell Culture and Treatment : Seed Bak-/- MEFs (5 x 105 cells/well) in 6-well plates for 18-24 hours. Treat cells with serial dilutions of this compound or vehicle (e.g., 0.4% DMSO) for 6 hours.[4]

-

Lysis : Lyse cells on ice for 1 hour in 100 µl of CHAPS-based lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1.0% w/v CHAPS) containing fresh protease inhibitors.[4]

-

Clarification : Centrifuge lysates at 15,000 x g for 10 minutes to pellet debris.

-

Immunoprecipitation (IP) : Incubate the supernatant with anti-BAX 6A7 antibody overnight, followed by incubation with Protein G beads.

-

Western Blot : Wash the beads, elute the bound protein, and analyze by SDS-PAGE and Western blot using a total BAX antibody to detect the immunoprecipitated, conformationally changed BAX.[16]

Cytochrome c Release Assay

This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.[3][12][13]

-

Cell Culture and Treatment : Induce apoptosis in cells (e.g., 5 x 107 Bak-/- MEFs) with this compound. Maintain a non-induced control culture.[13]

-

Cell Collection : Harvest cells by centrifugation (e.g., 600 x g for 5 min at 4°C) and wash with ice-cold PBS.[13]

-

Cytosolic Fractionation : Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors and DTT. Homogenize the cells using a Dounce homogenizer or by passing through a small-gauge needle.[13]

-

Separation : Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells, then centrifuge the resulting supernatant at a higher speed (e.g., >10,000 x g) to pellet the mitochondrial fraction. The final supernatant is the cytosolic fraction.[4]

-

Western Blot : Analyze equal protein amounts of the cytosolic and mitochondrial pellet fractions by SDS-PAGE and Western blot using an anti-cytochrome c antibody.[4][12] An increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.

Conclusion

This compound is a powerful chemical probe that has been instrumental in elucidating the mechanism of direct BAX activation. By selectively binding to the BAX trigger site, it initiates the complete cascade of the intrinsic apoptosis pathway, from conformational change and mitochondrial translocation to caspase activation and cell death.[4] Its specificity for BAX over other Bcl-2 family members makes it an invaluable tool for studying the specific role of BAX in apoptosis.[7][18] The development of this compound and its analogs not only advances our fundamental understanding of programmed cell death but also provides a promising therapeutic strategy for diseases characterized by apoptotic evasion, such as cancer.[19]

References

- 1. Too much death can kill you: inhibiting intrinsic apoptosis to treat disease | The EMBO Journal [link.springer.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Damage-induced Bax N-terminal change, translocation to mitochondria and formation of Bax dimers/complexes occur regardless of cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]

- 12. genetex.com [genetex.com]

- 13. abcam.cn [abcam.cn]

- 14. google.com [google.com]

- 15. Efficient apoptosis requires feedback amplification of upstream apoptotic signals by effector caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. apexbt.com [apexbt.com]

Unveiling the Cellular Target of BAM7: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of a Pro-Apoptotic Small Molecule

This technical guide provides an in-depth analysis of the small molecule BAM7, focusing on its direct cellular target and mechanism of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for target validation, and illustrates the underlying signaling pathways.

Core Cellular Target: Direct Activation of BAX

This compound has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2][3][4][5] It exerts its function by binding to a novel site on the BAX protein, distinct from the canonical BH3-binding groove targeted by other Bcl-2 family members. This interaction induces a conformational change in BAX, triggering its oligomerization and subsequent pro-apoptotic activity.[2][5][6]

Quantitative Analysis of this compound-BAX Interaction

The potency of this compound in activating BAX has been quantified through various in vitro and cell-based assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is consistently reported to be 3.3 μM.[1][2][3][4][6]

| Parameter | Value | Target | Assay Type |

| EC50/IC50 | 3.3 μM | BAX | Direct Activation |

Table 1: Quantitative Potency of this compound

The selectivity of this compound for BAX is a critical aspect of its molecular profile. Studies have shown that this compound does not significantly interact with other Bcl-2 family proteins, including the pro-apoptotic protein BAK and various anti-apoptotic members.[2][6]

| Protein | Binding Interaction |

| BAX | Direct binding and activation |

| BAK | No significant interaction |

| Bcl-xL | No significant interaction |

| Mcl-1 | No significant interaction |

Table 2: Selectivity Profile of this compound

Experimental Protocols for Target Identification and Validation

The identification of BAX as the direct cellular target of this compound was the result of a systematic series of experiments, beginning with computational screening and culminating in functional cellular assays.

In Silico Screening

The discovery of this compound originated from an in silico screen of a small molecule library.[6] This computational approach aimed to identify compounds with the potential to bind to a newly identified "trigger site" on the BAX protein.

Fluorescence Polarization Assay (FPA)

Objective: To experimentally validate the binding of this compound to BAX and determine its binding affinity.

Methodology:

-

A fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHB) that is known to bind to BAX is used as a probe.[2]

-

The probe is incubated with purified BAX protein. The binding of the large BAX protein to the small fluorescent peptide results in a high fluorescence polarization signal.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture.

-

If this compound binds to the same site on BAX, it will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

BAX Oligomerization Assay

Objective: To assess the ability of this compound to induce the conformational changes in BAX that lead to its oligomerization, a key step in its activation.

Methodology:

-

Monomeric BAX protein is incubated with varying concentrations of this compound.[5]

-

The reaction mixture is then analyzed by size exclusion chromatography (SEC).

-

The elution profile is monitored to detect the formation of higher molecular weight species, which correspond to BAX oligomers.

-

A time-course and dose-response analysis can be performed to characterize the kinetics and potency of this compound-induced oligomerization.

Liposome Permeabilization Assay

Objective: To determine if this compound-activated BAX can form functional pores in a lipid membrane, mimicking the mitochondrial outer membrane.

Methodology:

-

Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared.

-

Monomeric BAX is incubated with these liposomes in the presence or absence of this compound.

-

If this compound activates BAX to form pores in the liposomal membrane, the encapsulated dye will be released into the surrounding buffer.

-

The increase in fluorescence in the extra-liposomal solution is measured over time to quantify the extent of membrane permeabilization.

Cellular Viability Assays

Objective: To confirm that the pro-apoptotic activity of this compound in a cellular context is dependent on the presence of BAX.

Methodology:

-

Genetically defined mouse embryonic fibroblast (MEF) cell lines are utilized:

-

Wild-type MEFs

-

Bak-/- MEFs (expressing only BAX)

-

Bax-/- MEFs (expressing only BAK)

-

Bax-/- Bak-/- double knockout MEFs (lacking both BAX and BAK)

-

-

These cell lines are treated with increasing concentrations of this compound.

-

Cell viability is assessed after a defined incubation period using a standard assay such as MTT or CellTiter-Glo.

-

The results are expected to show a dose-dependent decrease in viability specifically in the Bak-/- MEFs, which rely on BAX for apoptosis, while having minimal effect on the Bax-/- and Bax-/- Bak-/- MEFs.[1][6]

Signaling Pathways and Mechanisms of Action

This compound's mechanism of action centers on the direct activation of the intrinsic apoptotic pathway. By binding to and activating BAX, this compound initiates a cascade of events that culminate in programmed cell death.

Caption: this compound directly activates BAX, leading to apoptosis.

The workflow for identifying and validating the cellular target of a small molecule like this compound is a multi-step process that integrates computational, biochemical, and cell-based approaches.

Caption: Workflow for small molecule target identification.

Conclusion

The small molecule this compound is a potent and selective direct activator of the pro-apoptotic protein BAX. Through a combination of computational, biochemical, and cellular studies, its mechanism of action has been elucidated, revealing a direct binding event that triggers BAX-mediated apoptosis. This technical guide provides a comprehensive overview of the key data and experimental methodologies that have established BAX as the primary cellular target of this compound, offering a valuable resource for researchers in the field of apoptosis and cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of BAM7: A Technical Guide to its Impact on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of BAM7, a small molecule activator of the pro-apoptotic protein BAX. By directly engaging BAX, this compound triggers a cascade of events culminating in mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for studying its effects, serving as a valuable resource for researchers in apoptosis and cancer drug development.

Mechanism of Action: Direct Activation of BAX

This compound functions as a direct and selective activator of the BAX protein.[1][2] Unlike many anti-cancer agents that indirectly trigger apoptosis, this compound physically interacts with BAX at its BH3-binding site, also known as the "trigger site".[3][4][5] This binding event initiates a series of conformational changes in the BAX protein.[4] These structural alterations include the exposure of the N-terminal activation epitope and the mobilization of the C-terminal transmembrane domain.[4]

The activated BAX monomers then translocate from the cytosol to the mitochondrial outer membrane.[4][6] At the mitochondria, activated BAX molecules oligomerize, forming pores in the outer membrane.[4] This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][6] The release of cytochrome c initiates the activation of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[3][7] this compound's action is specific to BAX; it does not significantly interact with other Bcl-2 family members like Bak, Bcl-xL, or Mcl-1 at effective concentrations.[3]

Signaling Pathway of this compound-Induced MOMP

Caption: Signaling pathway of this compound-induced mitochondrial outer membrane permeabilization.

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | BAX | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB | 3.3 | [1][4] |

| This compound (resynthesized) | BAX | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB | 4.4 | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Key Genotype | Effect | Assay | Observations | Reference |

| Bak-/- MEFs | BAX+/+, Bak-/- | Induction of Apoptosis | Cell Viability Assay | Dose- and time-responsive decrease in viability | [1][4] |

| Bax-/- MEFs | BAX-/-, Bak+/+ | No significant effect on viability | Cell Viability Assay | No significant decrease in viability | [4] |

| Bax-/- Bak-/- MEFs | BAX-/-, Bak-/- | No effect on viability | Cell Viability Assay | No decrease in viability | [1][4] |

| Bak-/- MEFs | BAX+/+, Bak-/- | BAX Activation | Immunoprecipitation with 6A7 antibody | Dose-responsive exposure of the N-terminal BAX activation epitope | [4][6] |

| Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | BAX-/-, Bak-/- | BAX Translocation | Fluorescence Microscopy | Dose-responsive translocation of EGFP-BAX from cytosol to mitochondria | [4][6] |

| Bak-/- MEFs | BAX+/+, Bak-/- | Cytochrome c Release | Western Blot of subcellular fractions | Dose-responsive release of cytochrome c from mitochondria to the supernatant | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial outer membrane permeabilization.

General Experimental Workflow

Caption: General experimental workflow for studying the effects of this compound.

BAX Activation Assay (Immunoprecipitation)

This protocol is for detecting the conformational change in BAX indicative of its activation, using the conformation-specific antibody 6A7.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in CHAPS lysis buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1% CHAPS, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with Protein G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.

-

Add Protein G-agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with CHAPS lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against total BAX.

-

Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

Cytochrome c Release Assay (Western Blotting of Subcellular Fractions)

This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation:

-

Following this compound treatment, harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

-

Western Blotting:

-

Measure the protein concentration of the cytosolic and mitochondrial fractions.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against cytochrome c.

-

To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

-

Detect the signals using HRP-conjugated secondary antibodies and ECL.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane potential, which is often dissipated during apoptosis.

-

Cell Preparation and Staining:

-

Culture cells in a black, clear-bottom 96-well plate.

-

After treatment with this compound, remove the media and wash the cells with PBS.

-

Incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE), in pre-warmed culture medium at 37°C in the dark. A typical concentration for TMRE is 20-100 nM for 15-30 minutes.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with PBS to remove excess dye.

-

Add fresh PBS or culture medium to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For TMRE, the excitation/emission maxima are approximately 549/575 nm.

-

As a positive control for mitochondrial depolarization, treat a set of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the this compound-treated cells and compare it to the untreated control and the positive control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient apoptosis requires feedback amplification of upstream apoptotic signals by effector caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on BAM7 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the cytotoxicity of BAM7, a novel small-molecule activator of the pro-apoptotic protein BAX. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on this compound's cytotoxic effects. These data highlight the molecule's potency and selectivity in inducing BAX-dependent apoptosis.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 3.3 µM | In vitro BAX activation | [1][2][3] |

| Effective Concentration for Apoptosis | 15 µM | Bak-/- MEFs | [4] |

Table 1: Potency of this compound

| Experiment | This compound Concentration | Result | Cell Line | Reference |

| BAX Oligomerization | 10 µM, 20 µM, 30 µM, 40 µM | Dose- and time-responsive increase in BAX oligomerization | In vitro (monomeric BAX) | [4] |

| N-terminal BAX Activation Epitope Exposure | Dose-responsive | Increased exposure captured by 6A7 immunoprecipitation | Bak-/- MEFs | [4][5] |

| EGFP-BAX Translocation | Dose-responsive | Conversion from diffuse to mitochondrion-localized distribution | Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | [4][5] |

| Mitochondrial Cytochrome c Release | Dose-responsive | Increased release from mitochondria | Bak-/- MEFs | [4][5] |

| Cell Viability | Dose-dependent | Impaired viability in cells expressing BAX | Bak-/- MEFs | [2] |

| Apoptosis Induction (Late Apoptosis) | Moderate concentrations | 16.03–23.55% | MCF-7 and HeLa cells (Note: This is a general finding for a compound activating BAX, not specifically this compound in this study) | [5] |

| Necrosis Induction | Higher doses | 50.80–63.68% | MCF-7 and HeLa cells (Note: This is a general finding for a compound activating BAX, not specifically this compound in this study) | [5] |

Table 2: Dose-Dependent Effects of this compound on Cellular Mechanisms

Experimental Protocols

The following are detailed methodologies for key experiments cited in early this compound cytotoxicity studies.

In Vitro BAX Oligomerization Assay

This assay assesses the ability of this compound to directly induce the oligomerization of monomeric BAX in solution.

-

Materials:

-

Recombinant monomeric BAX protein (5 µM)

-

This compound (10 µM, 20 µM, 30 µM, 40 µM)

-

Size Exclusion Chromatography (SEC) system

-

-

Protocol:

-

Co-incubate monomeric BAX with varying concentrations of this compound.

-

Analyze the reaction mixtures at different time points using an SEC system.

-

Monitor the elution profile to detect the formation of higher molecular weight BAX oligomers.[4]

-

Immunoprecipitation of Activated BAX

This method is used to detect the conformational change in BAX that exposes its N-terminal activation epitope upon this compound treatment.

-

Materials:

-

Bak-/- Mouse Embryonic Fibroblasts (MEFs)

-

This compound

-

Cell lysis buffer

-

Anti-BAX (6A7) antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blot reagents

-

-

Protocol:

-

Treat Bak-/- MEFs with a dose range of this compound.

-

Lyse the cells to obtain cellular lysates.

-

Incubate the lysates with the 6A7 antibody, which specifically recognizes the activated form of BAX.

-

Add protein A/G agarose beads to pull down the antibody-BAX complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by SDS-PAGE and Western blotting using a BAX antibody.[4][5]

-

Cytochrome c Release Assay

This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis.

-

Materials:

-

Bak-/- MEFs

-

This compound

-

Digitonin-based cell permeabilization buffer

-

Anti-cytochrome c antibody

-

Western blot reagents

-

-

Protocol:

-

Treat Bak-/- MEFs with varying concentrations of this compound.

-

Harvest the cells and gently permeabilize the plasma membrane with a digitonin-based buffer to release the cytosolic fraction.

-

Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by centrifugation.

-

Analyze both fractions for the presence of cytochrome c by Western blotting. An increase in cytochrome c in the supernatant and a corresponding decrease in the pellet indicates mitochondrial outer membrane permeabilization.[4][5]

-

Cell Viability Assay

This assay quantifies the effect of this compound on the viability of different cell lines.

-

Materials:

-

Bak-/- MEFs, Bax-/- MEFs, and Bax-/- Bak-/- MEFs

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

-

Protocol:

-

Plate the different MEF cell lines in 96-well plates.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a specified period (e.g., 24, 48 hours).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

The results will indicate the BAX-dependent cytotoxic effect of this compound.[2][4]

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-induced BAX-mediated apoptosis.

Caption: Experimental workflow for assessing this compound's cytotoxic effects.

References

A Technical Guide to BAM7: A Selective BAX Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAM7 ((E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one) is a small molecule activator of the pro-apoptotic protein BAX. As a key regulator of the intrinsic pathway of apoptosis, BAX represents a promising therapeutic target for diseases characterized by apoptotic evasion, such as cancer. This compound has been identified as a direct and selective activator of BAX, inducing a conformational change that leads to its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This event triggers the release of apoptogenic factors, ultimately leading to programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development of this and similar BAX-activating compounds.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one[1] |

| CAS Number | 331244-89-4[1] |

| Chemical Formula | C₂₁H₁₉N₅O₂S[1] |

| SMILES | CCOC1=CC=CC=C1N/N=C2C(C)=NN(C3=NC(C4=CC=CC=C4)=CS3)C2=O[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 405.48 g/mol [1] |

| Appearance | Solid powder[1] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO[1] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[2] |

Pharmacological Properties

This compound is a direct and selective activator of the pro-apoptotic BCL-2 family member, BAX. Its mechanism of action involves binding to a specific site on BAX, leading to its activation and the initiation of the apoptotic cascade.

Mechanism of Action

This compound directly binds to a previously uncharacterized BH3-binding groove on the N-terminal face of BAX.[3] This interaction triggers a conformational change in the BAX protein, exposing its N-terminal activation epitope.[4] The activated BAX monomers then oligomerize and translocate from the cytosol to the outer mitochondrial membrane.[4] These BAX oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in apoptotic cell death.[4]

References

Methodological & Application

Application Notes and Protocols for BAM7 Treatment in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAM7 (Bax Activator Molecule 7) is a small molecule that has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2] In healthy cells, BAX exists as an inactive monomer primarily in the cytosol. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and the formation of pores in the outer mitochondrial membrane.[1][3] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and programmed cell death.[3] this compound directly binds to a specific "trigger site" on the BAX protein, initiating this activation cascade.[1][4] Its selectivity for BAX over other BCL-2 family proteins makes it a valuable tool for studying the specific role of BAX in apoptosis and as a potential therapeutic agent in diseases like cancer.[4][5]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including treatment procedures, and methods to assess its biological effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB and BAX | [2][5][6] |

| Effective Concentration for Apoptosis Induction | 10 - 40 µM | Bak-/- Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Optimal Concentration for BAX Translocation | 15 µM | Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | [1] |

| Molecular Weight | 405.5 g/mol | N/A | [6] |

Signaling Pathway of this compound-Induced Apoptosis

This compound directly activates the intrinsic apoptotic pathway by binding to and activating the BAX protein. The sequence of events is depicted in the signaling pathway diagram below.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for treating cells with this compound and assessing its effects on cell viability and apoptosis.

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

This compound Stock Solution Preparation and Storage

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.4055 mg of this compound (MW = 405.5 g/mol ) in 100 µl of DMSO.

-

Gently vortex to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell Culture Treatment with this compound

Materials:

-

Cultured cells (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 50-70%) overnight in a humidified incubator at 37°C with 5% CO₂.

-

On the day of treatment, prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. For example, to achieve a final concentration of 10 µM in a well containing 1 ml of medium, add 1 µl of the 10 mM stock solution.

-

Also, prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

-

Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂.

-

Proceed with downstream assays to assess the effects of this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Materials:

-

Cells treated with this compound in a 96-well opaque-walled plate

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[4]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µl of reagent to 100 µl of medium).[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Detection of BAX Activation by Immunoprecipitation (IP) and Western Blot

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., CHAPS-based buffer: 1% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4, with protease inhibitors)

-

Anti-BAX (6A7) antibody (conformation-specific for activated BAX)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Anti-BAX antibody (for Western blotting, e.g., N20)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in CHAPS-based lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary anti-BAX antibody (e.g., N20) to detect the immunoprecipitated activated BAX.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Measurement of Cytochrome c Release by Western Blot

Materials:

-

Cells treated with this compound

-